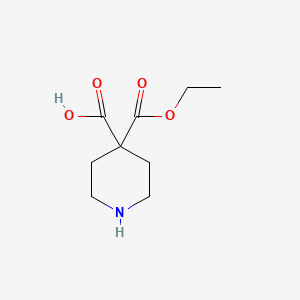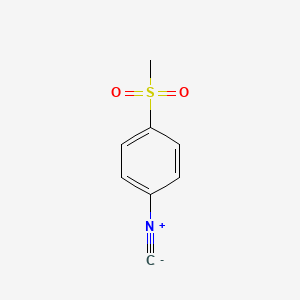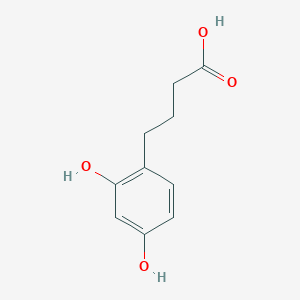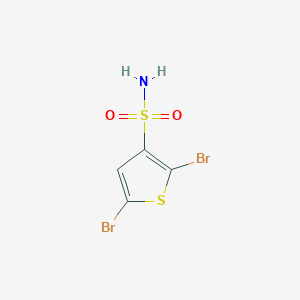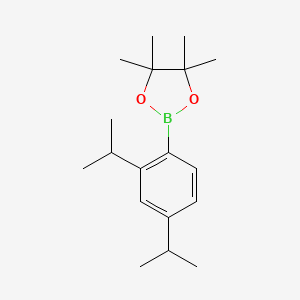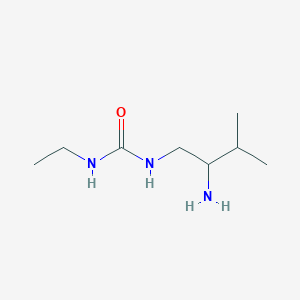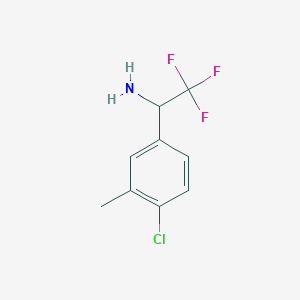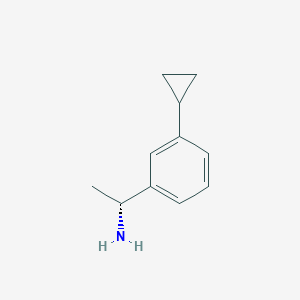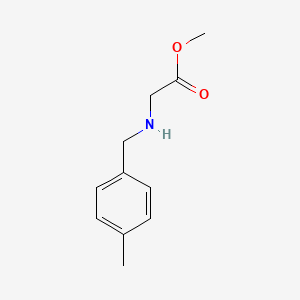
Methyl (4-methylbenzyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-methylphenyl)methyl]amino}acetate is an organic compound with a complex structure that includes a methyl ester group, an amino group, and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-methylphenyl)methyl]amino}acetate typically involves the reaction of 4-methylbenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of methyl 2-{[(4-methylphenyl)methyl]amino}acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(4-methylphenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or primary amines.
Aplicaciones Científicas De Investigación
Methyl 2-{[(4-methylphenyl)methyl]amino}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-{[(4-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2-methylphenyl)acetate
- 2-{[(4-methylphenyl)amino]methyl}phenol
- 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol
Uniqueness
Methyl 2-{[(4-methylphenyl)methyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 2-[(4-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |
Clave InChI |
DZNYCQFKXMCGGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
